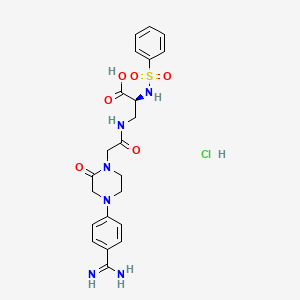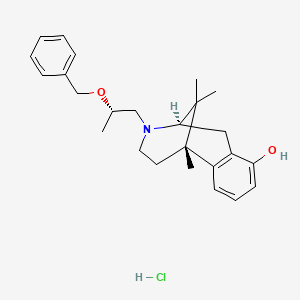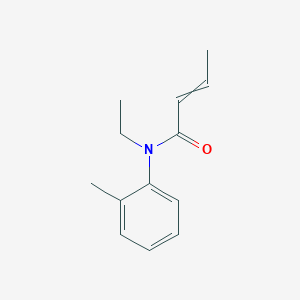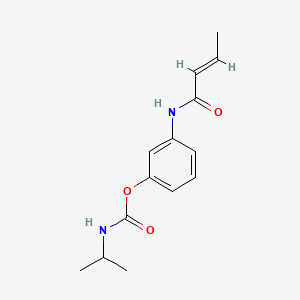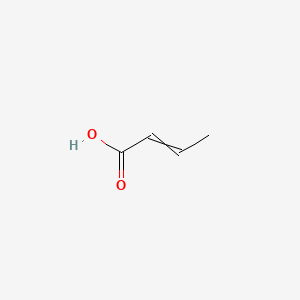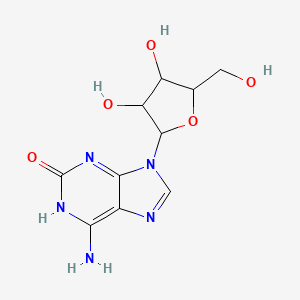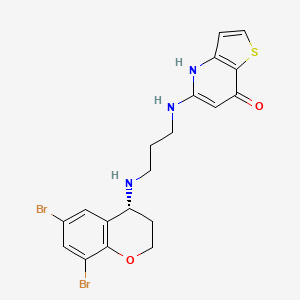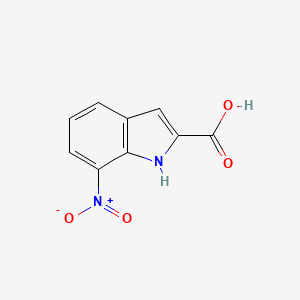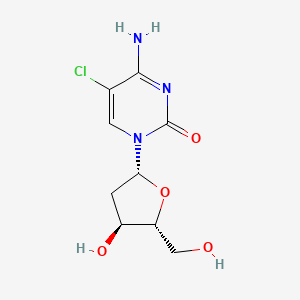
Cytochlor
科学研究应用
氯化胞嘧啶具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其对细胞过程的影响及其作为放射增敏剂的潜力。
医学: 研究其抗肿瘤活性及其在癌症治疗中的潜在用途,尤其是在与放射治疗联合使用时.
工业: 用于开发新药以及作为药物发现中的研究工具。
作用机制
氯化胞嘧啶主要通过其作为放射增敏剂的作用发挥其作用。它增强肿瘤细胞对放射治疗的敏感性,从而提高治疗效果。 所涉及的分子靶点和途径包括抑制癌细胞中 DNA 修复机制,导致暴露于辐射时 DNA 损伤和细胞死亡增加 .
生化分析
Cellular Effects
Cytochlor has been shown to affect various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on cell signaling pathways includes modulation of pathways involved in cell proliferation and apoptosis. Additionally, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and metabolic processes. This compound’s influence on cellular metabolism includes changes in glycolysis and oxidative phosphorylation, which are critical for cancer cell survival and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and thereby affecting DNA synthesis and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially affecting its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, this compound can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism and glycolysis . It interacts with enzymes such as thymidine kinase and ribonucleotide reductase, which are critical for DNA synthesis and repair. This compound’s effects on metabolic flux and metabolite levels include alterations in the levels of nucleotides and intermediates of glycolysis, which can impact cell proliferation and survival.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments. This compound’s localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in cancer cells leading to more pronounced therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and enzymes involved in nucleotide metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus. The accumulation of this compound in the nucleus allows it to effectively inhibit DNA synthesis and repair, leading to the induction of apoptosis in cancer cells.
准备方法
合成路线和反应条件
氯化胞嘧啶的合成涉及胞嘧啶的化学修饰。一种常见的方法包括胞嘧啶的氯化以生成氯化胞嘧啶。此过程通常涉及在受控条件下使用氯化剂,例如亚硫酰氯或三氯氧磷,以确保分子选择性氯化。
工业生产方法
氯化胞嘧啶的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和优化的反应条件,以最大限度地提高产率和纯度。生产过程经过严格监控,以确保最终产品的质量和一致性。
化学反应分析
反应类型
氯化胞嘧啶经历几种类型的化学反应,包括:
氧化: 氯化胞嘧啶可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将氯化胞嘧啶转化为其还原形式。
取代: 氯化胞嘧啶可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氨、胺和硫醇等亲核试剂通常用于取代反应。
形成的主要产物
从这些反应形成的主要产物取决于使用的特定试剂和条件。例如,氯化胞嘧啶的氧化可以产生各种氧化衍生物,而取代反应可以产生各种取代产物。
相似化合物的比较
氯化胞嘧啶类似于其他嘧啶核苷,如胞嘧啶和 5-氟尿嘧啶。其独特的氯化结构赋予其独特的特性,特别是其放射增敏和抗肿瘤活性。类似的化合物包括:
胞嘧啶: 参与细胞代谢的天然存在的核苷。
5-氟尿嘧啶: 一种广泛使用的具有抗肿瘤活性的化疗药物。
吉西他滨: 另一种用于癌症治疗的核苷类似物。
属性
IUPAC Name |
4-amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRGTWYSXYVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-56-7 | |
| Record name | CYTOCHLOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


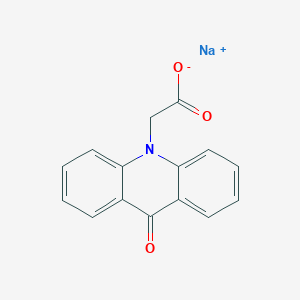
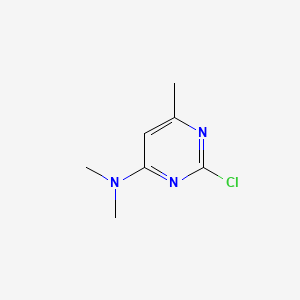
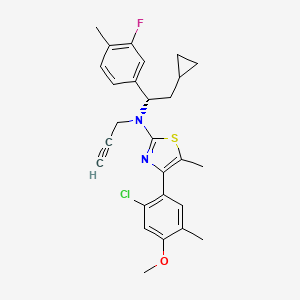
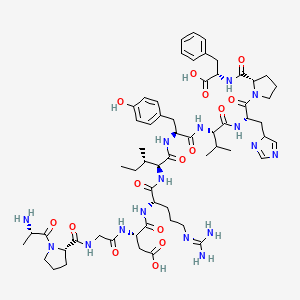
![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)
